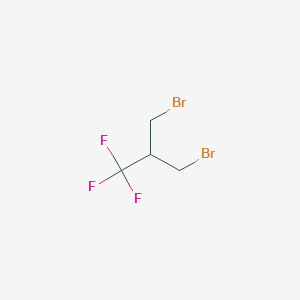

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2F3/c5-1-3(2-6)4(7,8)9/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRARAEMEIJMJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679332 | |

| Record name | 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263377-32-7 | |

| Record name | 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyhalogenated Fluorinated Organic Compounds in Chemical Science

Polyhalogenated organic compounds, particularly those containing fluorine, hold a privileged position in chemical science due to the profound effects that fluorine substitution imparts on a molecule's properties. The incorporation of fluorine atoms can dramatically alter physical, chemical, and biological characteristics compared to their non-fluorinated analogues. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and chemical stability of fluorinated compounds. mdpi.com

Contextualizing Brominated Alkanes As Versatile Synthetic Intermediates

Brominated alkanes are foundational reagents in organic synthesis, prized for their utility as versatile intermediates. nih.gov The bromine atom is an excellent leaving group, making brominated alkanes highly effective alkylating agents in a wide array of nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of alkyl groups onto various substrates.

Furthermore, brominated alkanes are crucial precursors in the formation of organometallic reagents, such as Grignard reagents, and are key partners in a multitude of cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The process of introducing bromine into a molecule, known as bromination, is a well-established and vital transformation. libretexts.org Free-radical bromination, in particular, is noted for its high selectivity, allowing for the specific functionalization of otherwise unreactive alkane C-H bonds. libretexts.orgyoutube.com This controlled installation of a reactive handle makes brominated alkanes indispensable tools for the elaboration of simple starting materials into more complex and valuable molecules for the pharmaceutical, agrochemical, and materials industries.

Structural Features and Inherent Reactivity Considerations of 3 Bromo 2 Bromomethyl 1,1,1 Trifluoropropane

Direct Halogenation Strategies

Direct halogenation presents a straightforward approach to introduce bromine atoms into a trifluoropropane framework. These methods can be broadly categorized into radical-mediated processes and electrophilic additions.

Radical-Mediated Bromination of Trifluoropropane Scaffolds

Radical bromination offers a pathway to functionalize alkanes at positions activated by adjacent electron-withdrawing groups. The trifluoromethyl group, being strongly electron-withdrawing, can influence the regioselectivity of radical halogenation on a propane chain. While direct radical bromination of a simple 2-(trifluoromethyl)propane has not been extensively detailed for the synthesis of the title compound, the principles of radical halogenation suggest that the reaction would proceed via a free radical chain mechanism.

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a bromine source like N-bromosuccinimide (NBS). The stability of the resulting carbon radical intermediate plays a crucial role in determining the major product. The tertiary C-H bond at the 2-position of a 2-(trifluoromethyl)propane scaffold would be a likely site for hydrogen abstraction, leading to a tertiary radical. Subsequent reaction with a bromine source would yield a monobrominated product. Achieving dibromination to form this compound would likely require harsher conditions or a multi-step approach involving the bromination of a precursor that already contains one bromine atom.

A related strategy involves the radical addition to fluorinated alkenes. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor has been reported for the synthesis of secondary trifluoromethylated alkyl bromides. This method, while not directly yielding the target compound, demonstrates the feasibility of forming C-Br bonds in trifluoromethyl-containing molecules through radical pathways.

Electrophilic Addition of Bromine to Fluorinated Propenes

The electrophilic addition of bromine (Br₂) to an alkene is a classic method for the synthesis of vicinal dibromides. chemguide.co.uk For the synthesis of this compound, a suitable precursor would be 2-(trifluoromethyl)propene. The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion.

The mechanism involves the polarization of the Br-Br bond as the bromine molecule approaches the electron-rich double bond of the alkene. chemguide.co.uk This induced dipole leads to the electrophilic attack on the double bond, forming the bromonium ion and a bromide ion. The subsequent nucleophilic attack by the bromide ion on one of the carbons of the former double bond results in the formation of the dibrominated product. In the case of 2-(trifluoromethyl)propene, this would yield 1,2-dibromo-2-(trifluoromethyl)propane. Further synthetic modifications would be necessary to arrive at the target structure of this compound.

Functional Group Interconversions for Bromine Atom Incorporation

An alternative to direct bromination is the conversion of other functional groups, particularly hydroxyl groups, into bromine atoms. This approach often provides better control over regioselectivity and is widely used in organic synthesis.

Synthesis from Oxy-Functionalized Precursors

A common and effective method for preparing alkyl bromides is the substitution of hydroxyl groups. The key precursor for the synthesis of this compound via this route would be 2-(trifluoromethyl)propane-1,3-diol. This diol can be synthesized through various methods, including the reduction of diethyl bis(hydroxymethyl)malonate followed by trifluoromethylation or starting from other commercially available trifluoromethylated building blocks.

Once the diol is obtained, it can be converted to the corresponding dibromide using a variety of brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or a combination of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. For example, the reaction of a diol with PBr₃ typically proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by bromide ions.

The following table summarizes common brominating agents used for the conversion of alcohols to alkyl bromides:

| Reagent | Conditions | Advantages | Limitations |

| PBr₃ | Neat or in a non-polar solvent | High yield for primary and secondary alcohols | Can be harsh for sensitive substrates |

| HBr | Aqueous solution, often with a phase-transfer catalyst | Cost-effective | May require elevated temperatures |

| PPh₃/CBr₄ | Anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, good for sensitive substrates | Stoichiometric phosphine (B1218219) oxide byproduct |

| SOBr₂ | With or without a base (e.g., pyridine) | Good for converting alcohols to bromides with inversion of stereochemistry | Can produce acidic byproducts |

Reductive Bromination and Halogen Exchange Approaches

While less common for the direct synthesis of the target compound, reductive bromination and halogen exchange reactions represent other potential synthetic strategies. Reductive bromination could, in principle, be applied to a suitable dicarbonyl precursor, such as a diketone or a diacid derivative. However, the synthesis of the required 2-(trifluoromethyl)malondialdehyde or a related species might be challenging.

Halogen exchange, or the Finkelstein reaction, is a powerful method for preparing alkyl halides. This reaction typically involves the treatment of an alkyl chloride or tosylate with an excess of a bromide salt, such as sodium bromide in acetone (B3395972). For this to be a viable route to this compound, a precursor containing two leaving groups better than bromide, such as tosylates or mesylates, would be required. The synthesis of such a precursor would likely originate from the corresponding 2-(trifluoromethyl)propane-1,3-diol.

Stereoselective Synthesis of Chiral Analogs and Enantiopure Intermediates

The development of stereoselective methods for the synthesis of chiral fluorinated molecules is a highly active area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. The synthesis of chiral, non-racemic analogs of this compound would require the use of asymmetric synthesis techniques.

One potential approach involves the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, a chiral ligand could be employed in a metal-catalyzed reaction to introduce one or both of the bromine atoms stereoselectively.

Alternatively, an enantiopure starting material could be used. For instance, a chiral diol, obtained through enzymatic resolution or asymmetric synthesis, could be converted to the corresponding chiral dibromide. The synthesis of chiral α-trifluoromethyl boronic acids, which can be converted to various chiral alcohols, represents a promising avenue for accessing such enantiopure precursors. digitellinc.com

Nucleophilic Substitution Reactions

The dual bromine atoms in this compound serve as reactive sites for nucleophilic attack. The pathways and stereochemical consequences of these reactions are intricately linked to the strong inductive effect of the neighboring trifluoromethyl group.

Pathways for Monosubstitution and Disubstitution

The reaction of this compound with nucleophiles can proceed through sequential substitution of the two bromine atoms. The initial substitution, or monosubstitution, is generally expected to occur at a faster rate than the second substitution, or disubstitution. This is due to the deactivating effect of the first introduced nucleophile, which can electronically or sterically hinder the approach of a second nucleophile.

The reaction likely proceeds via an SN2 mechanism, especially with strong, unhindered nucleophiles. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. The presence of two primary alkyl bromides in the structure favors this pathway over an SN1 mechanism, which would involve the formation of an unstable primary carbocation.

A plausible reaction scheme with a generic nucleophile (Nu-) is as follows:

Monosubstitution: BrCH2-CH(CF3)-CH2Br + Nu- → Nu-CH2-CH(CF3)-CH2Br + Br-

Disubstitution: Nu-CH2-CH(CF3)-CH2Br + Nu- → Nu-CH2-CH(CF3)-CH2-Nu + Br-

The relative rates of these two steps would be dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Stereochemical Outcomes and Regioselectivity in SN Reactions

Given that the central carbon atom bearing the trifluoromethyl group is a stereocenter, the stereochemical outcome of substitution reactions is of significant interest. If the starting material is enantiomerically pure, an SN2 reaction at one of the brominated carbons would lead to inversion of configuration at that center, provided the reaction occurs at a chiral center. However, in this compound, the substitution occurs at primary carbons, which are not stereocenters themselves. The chirality resides on the adjacent carbon. Therefore, the substitution reaction itself does not directly affect the existing stereocenter.

Regioselectivity in monosubstitution is not a factor in this symmetrical molecule, as the two bromomethyl groups are chemically equivalent.

Electronic Effects of the Trifluoromethyl Group on Reaction Kinetics

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I effect) has a significant impact on the kinetics of nucleophilic substitution reactions.

The CF3 group withdraws electron density from the adjacent carbon atoms, making the carbon-bromine bonds more polarized and the carbon atoms more electrophilic. This enhanced electrophilicity should, in principle, make the carbon atoms more susceptible to nucleophilic attack, potentially accelerating the rate of SN2 reactions compared to a non-fluorinated analogue.

| Factor | Influence on SN2 Reaction Rate | Rationale |

| Inductive Effect of CF3 | Accelerating | Increases the electrophilicity of the carbon atoms attached to bromine. |

| Steric Hindrance of CF3 | Retarding | May impede the approach of the nucleophile for backside attack. |

Elimination Reactions Leading to Unsaturated Fluorinated Systems

In the presence of a strong base, this compound can undergo elimination reactions, leading to the formation of unsaturated fluorinated compounds. These reactions compete with nucleophilic substitution, and the outcome is highly dependent on the reaction conditions.

Formation of Fluorinated Alkenes and Dienes

The most likely elimination reaction is a dehydrobromination, where a proton and a bromide ion are removed from adjacent carbon atoms. The use of a strong, non-nucleophilic base would favor elimination over substitution.

A primary product of a single elimination reaction would be 2-(bromomethyl)-3,3,3-trifluoropropene . This reaction involves the removal of a proton from the central carbon and a bromide from one of the bromomethyl groups.

Formation of 2-(bromomethyl)-3,3,3-trifluoropropene: BrCH2-CH(CF3)-CH2Br + Base → CH2=C(CF3)-CH2Br + H-Base+ + Br-

Further elimination from 2-(bromomethyl)-3,3,3-trifluoropropene could potentially lead to the formation of a fluorinated diene, although this would require more forcing conditions.

Factors Influencing Regioselectivity and Stereoselectivity of Eliminations

In the case of the initial elimination reaction of this compound, there is no regioselectivity to consider as the two β-hydrogens on the bromomethyl groups are equivalent, and the proton on the central carbon is the only other available β-proton.

The stereoselectivity of the elimination reaction, typically governed by the preference for an anti-periplanar arrangement of the departing proton and leaving group in an E2 mechanism, is not a primary consideration in the formation of the terminal alkene, 2-(bromomethyl)-3,3,3-trifluoropropene.

The choice of base is a critical factor in determining the ratio of substitution to elimination products. Bulky bases, such as potassium tert-butoxide, are known to favor elimination pathways.

| Reaction Condition | Favored Pathway | Rationale |

| Strong, non-bulky nucleophile/base (e.g., NaOH, NaCN) | Substitution (SN2) | Good nucleophiles that can readily access the electrophilic carbon. |

| Strong, bulky base (e.g., KOC(CH3)3) | Elimination (E2) | Steric hindrance disfavors substitution, promoting proton abstraction. |

| High temperature | Elimination | Elimination reactions generally have a higher activation energy and are favored by increased temperature. |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The unique structure of this compound, featuring two primary alkyl bromide functionalities and an electron-withdrawing trifluoromethyl group, makes it an interesting substrate for such transformations. The presence of two reactive sites offers the potential for sequential or double coupling, enabling the synthesis of complex, fluorinated molecules.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira)

While specific literature detailing the direct application of this compound in named C-C coupling reactions is limited, its reactivity can be inferred from the principles of these reactions and studies on similar fluorinated compounds.

The Suzuki reaction couples organoboron compounds with organohalides using a palladium catalyst and a base. It is a versatile method for forming C(sp²)-C(sp³) bonds. For this compound, a reaction with an arylboronic acid could proceed, likely showing selectivity for monosubstitution under controlled conditions due to steric hindrance after the first coupling.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. The reaction of this compound with an alkene like styrene (B11656) would be expected to yield an alkenylated product. The efficiency may be influenced by the choice of palladium catalyst, ligands, and base to promote the desired C-C bond formation. masterorganicchemistry.com

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. reddit.com Adapting this reaction for an alkyl halide like this compound would allow for the introduction of an alkynyl group. Careful control of stoichiometry would be crucial to manage the reaction at one or both bromide sites.

| Reaction Type | Typical Catalyst/Reagents | Potential Product with this compound | Key Considerations |

|---|---|---|---|

| Suzuki Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Arylboronic Acid | Arylated trifluoropropane | Potential for mono- or di-arylation; steric hindrance may favor mono-substitution. |

| Heck Reaction | Pd Catalyst (e.g., Pd(OAc)₂), Base, Alkene | Alkenylated trifluoropropane | Reaction conditions must be optimized for alkyl bromides. |

| Sonogashira Coupling | Pd Catalyst, Cu(I) Co-catalyst, Base, Terminal Alkyne | Alkynylated trifluoropropane | Control of reaction stoichiometry is critical for selectivity. |

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The formation of carbon-heteroatom bonds is crucial for synthesizing molecules with applications in pharmaceuticals and materials science. The primary alkyl bromide groups of this compound are well-suited for nucleophilic substitution reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. wikipedia.org While typically used for aryl halides, related methodologies can be applied to alkyl halides. This reaction would enable the formation of C-N bonds, allowing for the synthesis of mono- or di-aminated products from this compound. The choice of palladium precursor, ligand, and base is critical for achieving high yields and controlling selectivity. organic-chemistry.org

The Williamson ether synthesis is a classic method for forming ethers via an S(_N)2 reaction between an alkoxide and an organohalide. wikipedia.org The primary nature of the C-Br bonds in this compound makes it an excellent electrophile for this reaction. masterorganicchemistry.com Treatment with an alkoxide or phenoxide would lead to the formation of a C-O bond, yielding the corresponding ether. As with other reactions, selective mono-etherification could be achieved by carefully controlling the reaction conditions and stoichiometry.

| Reaction Type | Reagents | Potential Product with this compound | Mechanism |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | Amino-substituted trifluoropropane | Palladium-catalyzed cross-coupling |

| Williamson Ether Synthesis | Alkoxide/Phenoxide, Base | Ether-substituted trifluoropropane | S(_N)2 Nucleophilic Substitution |

Radical-Mediated Transformations and Polymerization Initiatives

The C-Br bonds in this compound can undergo homolytic cleavage to form carbon-centered radicals, making the compound a suitable precursor for radical-mediated reactions. One of the most significant applications in this area is Atom Transfer Radical Polymerization (ATRP).

ATRP is a controlled radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity. The process relies on the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal catalyst to generate a propagating radical. wikipedia.org

Given its structure, this compound is a prime candidate to act as a bifunctional initiator for ATRP. Initiation could occur from both C-Br sites, leading to the simultaneous growth of two polymer chains from a central trifluoromethyl-containing core. This would result in the formation of telechelic polymers or triblock copolymers, where the central block possesses the unique properties conferred by the trifluoromethyl group. The efficiency of initiation and control over the polymerization would depend on the catalyst system (e.g., copper/ligand complex) and the monomer being polymerized. cmu.edu

Rearrangement Chemistry and Intramolecular Cyclizations

The 1,3-disposition of the two bromomethyl groups in this compound makes it a suitable precursor for intramolecular cyclization reactions to form a four-membered ring. Such reactions are valuable for creating strained ring systems that can serve as versatile building blocks in organic synthesis.

A common method to achieve this type of cyclization is through a Wurtz-type reductive coupling. Treatment of the dibromide with a reducing metal, such as zinc or sodium, could induce an intramolecular reaction. This process would involve the formation of an organometallic intermediate which then undergoes nucleophilic displacement of the second bromide, resulting in the formation of 3-(trifluoromethyl)cyclobutane. The reaction conditions, including the choice of metal and solvent, would be critical to favor the intramolecular cyclization over intermolecular polymerization.

While specific documented examples of rearrangements for this compound are scarce, the potential for such transformations exists under specific conditions, particularly if carbocationic intermediates were to be generated.

Applications of 3 Bromo 2 Bromomethyl 1,1,1 Trifluoropropane in Advanced Organic Synthesis

Utility as a Bifunctional Synthon for Complex Molecular Architectures

As a bifunctional molecule, 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane possesses two reactive carbon-bromine bonds. In principle, these sites can undergo nucleophilic substitution reactions, allowing for the introduction of the 2-(trifluoromethyl)propane-1,3-diyl moiety into larger molecular frameworks. This capability would theoretically allow it to act as a linker or to form cyclic structures. Despite this potential, specific examples and detailed studies demonstrating its broad utility as a bifunctional synthon in the synthesis of complex, non-heterocyclic or non-polymeric architectures are not widely reported in peer-reviewed literature.

Construction of Fluorinated Heterocyclic Compounds

Role as a Precursor in the Academic Synthesis of Fluorinated Scaffolds

Fluorinated scaffolds are core molecular structures that can be further elaborated to create libraries of compounds for drug discovery and other applications. The trifluoromethyl group in this compound makes it an attractive starting material for creating novel fluorinated backbones. Academic research often focuses on developing new synthetic methodologies using such unique building blocks. At present, dedicated studies outlining its role as a key precursor in the multi-step synthesis of specific, named fluorinated scaffolds are not prominent in the accessible scientific literature.

Monomer and Building Block Applications in Materials Science Research

In materials science, fluorinated monomers are used to create polymers with specialized properties such as thermal stability, chemical resistance, and low surface energy. The two bromine atoms in this compound could potentially be displaced in polymerization reactions, such as polycondensation, to incorporate the trifluoromethyl-containing unit into a polymer chain. This could impart desirable fluoropolymer characteristics. Nevertheless, research articles or patents that specifically describe the use of this compound as a monomer and detail the properties of the resulting materials are not found in current public databases.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 2 Bromomethyl 1,1,1 Trifluoropropane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane, NMR provides invaluable insights into its conformational preferences and dynamic processes.

Elucidation of Conformational Preferences and Dynamic Processes

The rotational freedom around the C1-C2 and C2-C3 bonds in this compound gives rise to a complex conformational landscape. The molecule likely exists as a mixture of rotamers in solution, with the relative populations of these conformers being influenced by steric and electronic interactions between the bulky trifluoromethyl and bromomethyl groups.

Through-bond J-couplings (spin-spin couplings) are particularly sensitive to the dihedral angles between coupled nuclei, as described by the Karplus relationship. By analyzing the vicinal coupling constants (³J) between protons on adjacent carbon atoms, the preferred staggered or gauche conformations can be inferred. Due to the complexity of the proton spectrum, temperature-dependent NMR studies are often employed to study the dynamic exchange between different conformers. At lower temperatures, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer, allowing for the determination of their relative energies and populations.

Table 1: Hypothetical ¹H NMR Data for the Major Conformer of this compound in CDCl₃ at 298 K

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1a, H1b | 3.65 | m | - |

| H2 | 2.90 | m | - |

| H3a, H3b | 3.80 | m | - |

Note: The actual spectrum would be complex due to second-order effects and potential diastereotopicity of the methylene (B1212753) protons.

Application of Multidimensional NMR Techniques for Structure Validation

Given the potential for spectral overlap in the one-dimensional ¹H NMR spectrum, multidimensional NMR techniques are indispensable for unambiguous structure validation. mdpi.comlibretexts.org

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between the methine proton (H2) and the methylene protons of the bromomethyl groups (H1a, H1b, H3a, H3b), confirming their connectivity. nih.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the definitive assignment of the ¹³C chemical shifts for C1, C2, and C3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the protons of the bromomethyl groups and the central carbon (C2), as well as the trifluoromethyl carbon (C1).

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks |

| COSY | ¹H - ¹H | H2 ↔ H1a, H1b; H2 ↔ H3a, H3b |

| HSQC | ¹H - ¹³C | H1a, H1b ↔ C1; H2 ↔ C2; H3a, H3b ↔ C3 |

| HMBC | ¹H - ¹³C | H1a, H1b ↔ C2, C3; H2 ↔ C1, C3, C4; H3a, H3b ↔ C1, C2 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation events.

The presence of bromine atoms, with their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in distinctive isotopic clusters for the molecular ion and any bromine-containing fragments. docbrown.info The fragmentation is expected to be initiated by the cleavage of the weakest bonds, which are typically the C-Br bonds.

Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (as a radical) and the subsequent loss of small neutral molecules. For the target compound, prominent fragmentation pathways would likely involve:

Loss of a bromine radical (Br•) to form a stable carbocation.

Cleavage of the C-C bond adjacent to the trifluoromethyl group.

Rearrangement reactions followed by fragmentation.

By analyzing the exact masses of the fragment ions, their elemental compositions can be determined, allowing for the confident proposal of fragmentation mechanisms.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment |

| 269 | [M]+• |

| 189 | [M - Br]+ |

| 109 | [M - 2Br - H]+ |

| 69 | [CF₃]+ |

X-ray Crystallography Studies of Crystalline Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be synthesized and their structures determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.netnih.gov

Computational Chemistry Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.govyoutube.com For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles for different conformers. The relative energies of these conformers can be calculated to determine the most stable structures.

Calculate electronic properties: Key properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Determine reactivity descriptors: Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. These include electronegativity, chemical hardness, and the Fukui function, which can be used to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Table 4: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -11.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Dipole Moment | 2.5 D |

These computational studies, when combined with experimental data, provide a comprehensive and detailed understanding of the chemical nature of this compound and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of this compound. By simulating the atomic motions over time, MD provides insights into the molecule's flexibility, preferred shapes (conformers), and how it interacts with itself and other molecules in various environments.

The conformational flexibility of this compound arises from the rotation around its single bonds. Due to the presence of bulky and electronegative bromine and trifluoromethyl groups, the rotation around the C-C bonds is expected to be hindered, leading to distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The relative energies of these conformations are influenced by a combination of steric hindrance and electrostatic interactions between the substituents. For similar halogenated alkanes, gauche and anti conformations are typically observed, with their relative populations depending on the solvent environment.

Intermolecular interactions are critical for understanding the bulk properties of this compound. The primary intermolecular forces at play are van der Waals forces (including London dispersion forces) and dipole-dipole interactions. The polar C-Br and C-F bonds create a significant molecular dipole moment, leading to directional electrostatic interactions.

A key feature of intermolecular interactions involving bromine is the phenomenon of halogen bonding. nih.gov The bromine atoms in this compound can exhibit a region of positive electrostatic potential on the side opposite to the C-Br bond, known as a σ-hole. nih.govacs.org This positive region can interact favorably with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules, forming a non-covalent interaction that can influence crystal packing and solution-phase behavior. rsc.orgresearchgate.net MD simulations, particularly those employing advanced force fields that account for the anisotropic charge distribution around halogen atoms, can model these halogen bonds effectively. nih.govresearchgate.net

The following table summarizes the key intermolecular interactions expected for this compound, which can be investigated using molecular dynamics simulations.

| Interaction Type | Description | Key Atomic Groups Involved |

| Van der Waals Forces | Non-specific attractive and repulsive forces due to temporary fluctuations in electron density. | All atoms in the molecule |

| Dipole-Dipole Interactions | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. | C-F and C-Br bonds |

| Halogen Bonding | A directional, non-covalent interaction involving the electrophilic region (σ-hole) on a halogen atom. | Bromine atoms interacting with electronegative atoms on adjacent molecules |

MD simulations can also be used to calculate various bulk properties derived from these intermolecular interactions, such as density, heat of vaporization, and radial distribution functions, which describe the probability of finding another molecule at a certain distance.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in its identification and structural elucidation. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy:

Theoretical prediction of ¹H and ¹³C NMR spectra is a valuable tool for confirming the structure of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the chemical shifts of the different nuclei in the molecule. nih.govnih.gov

For this compound, one would expect distinct signals for the different hydrogen and carbon atoms due to their unique chemical environments. The presence of electronegative fluorine and bromine atoms significantly influences the electron density around the neighboring nuclei, leading to characteristic chemical shifts.

The predicted ¹H NMR spectrum would likely show signals for the methylene (-CH₂-) and methine (-CH-) protons. The coupling between these protons would lead to specific splitting patterns (e.g., doublets, triplets, or more complex multiplets), which can also be predicted computationally. The predicted ¹³C NMR spectrum would show distinct peaks for the trifluoromethyl carbon, the central carbon, and the brominated methylene carbons.

The following table provides a hypothetical prediction of the number of unique signals expected in the ¹H and ¹³C NMR spectra of this compound.

| Nucleus | Number of Unique Signals | Predicted Chemical Shift Region (ppm) |

| ¹H | 2 | 3.0 - 5.0 |

| ¹³C | 3 | 20 - 130 |

It is important to note that the exact chemical shifts can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects in the calculations.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.govfu-berlin.de These calculations can predict the positions and relative intensities of the absorption bands in the IR spectrum. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F and C-Br bonds.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and due to the three fluorine atoms, this region is expected to show intense absorption bands. The C-Br stretching vibrations are found at lower frequencies, typically in the range of 500-700 cm⁻¹. Other characteristic vibrations include C-H stretching and bending modes.

The table below summarizes the expected prominent IR absorption bands for this compound based on functional group analysis, which can be precisely calculated using computational methods. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H stretch | 2900 - 3000 | Medium |

| C-F stretch | 1000 - 1400 | Strong |

| C-Br stretch | 500 - 700 | Medium-Strong |

| CH₂ bend | 1400 - 1485 | Medium |

By comparing the theoretically predicted spectra with experimental data, researchers can confirm the identity and purity of a synthesized sample of this compound.

Derivatization Chemistry and Analogue Synthesis of 3 Bromo 2 Bromomethyl 1,1,1 Trifluoropropane

Synthesis of Monobrominated and Dihalo-substituted Trifluoropropane Derivatives

While specific studies on the selective monodebromination of 3-bromo-2-(bromomethyl)-1,1,1-trifluoropropane are not extensively documented in the reviewed literature, the synthesis of monobrominated trifluoropropanes from alternative precursors is well-established. For instance, 3-bromo-1,1,1-trifluoropropane (B1271859) can be synthesized by reacting 3,3,3-trifluoropropene (B1201522) with hydrogen bromide in the presence of an active carbon catalyst. This reaction is characterized by high selectivity and conversion, making it an efficient method for producing the monobrominated compound.

The selective reduction of one of the bromo groups in this compound to yield a monobrominated derivative, such as 3-bromo-2-methyl-1,1,1-trifluoropropane, would likely require carefully controlled reaction conditions to avoid over-reduction. Reagents such as tributyltin hydride, known for the reduction of alkyl halides, could potentially be employed. The success of such a transformation would depend on the relative reactivity of the two bromine atoms.

The synthesis of other dihalo-substituted derivatives, where one or both bromine atoms are replaced by other functional groups, can be envisioned through nucleophilic substitution reactions. The reactivity of the carbon-bromine bonds makes them susceptible to displacement by a variety of nucleophiles.

Table 1: Potential Monobrominated and Dihalo-substituted Derivatives and Synthetic Approaches

| Derivative Name | Potential Synthetic Approach | Key Reagents |

| 3-Bromo-2-methyl-1,1,1-trifluoropropane | Selective reduction of one C-Br bond | Tributyltin hydride |

| 3-Azido-2-(azidomethyl)-1,1,1-trifluoropropane | Nucleophilic substitution with azide (B81097) ions | Sodium azide |

| 3-Cyano-2-(cyanomethyl)-1,1,1-trifluoropropane | Nucleophilic substitution with cyanide ions | Sodium cyanide |

Introduction of Other Halogen Atoms (e.g., Chlorine, Iodine)

The bromine atoms in this compound can potentially be exchanged for other halogen atoms such as chlorine or iodine through Finkelstein-type reactions. This would involve treating the starting material with a salt of the desired halide in an appropriate solvent. For instance, reaction with sodium iodide in acetone (B3395972) could lead to the formation of 3-iodo-2-(iodomethyl)-1,1,1-trifluoropropane. Similarly, the use of a chloride salt, such as lithium chloride, could yield the corresponding dichloro-derivative. The efficiency of these halogen exchange reactions would be influenced by the relative bond strengths of the carbon-halogen bonds and the solubility of the halide salts.

The synthesis of mixed dihalo-substituted derivatives, for example, 3-bromo-2-(chloromethyl)-1,1,1-trifluoropropane, would necessitate a more controlled, stepwise approach, which could be challenging due to the similar reactivity of the two bromomethyl groups.

Table 2: Potential Dihalo-substituted Derivatives via Halogen Exchange

| Derivative Name | Potential Synthetic Approach | Key Reagents |

| 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane | Halogen exchange (Finkelstein reaction) | Sodium iodide in acetone |

| 3-Chloro-2-(chloromethyl)-1,1,1-trifluoropropane | Halogen exchange | Lithium chloride |

| 3-Bromo-2-(iodomethyl)-1,1,1-trifluoropropane | Selective halogen exchange | Controlled reaction with one equivalent of sodium iodide |

Preparation of Alkene and Alkyne Analogues through Controlled Eliminations

The presence of two bromine atoms on adjacent carbons in the backbone of this compound suggests that this compound could serve as a precursor for the synthesis of unsaturated analogues, such as alkenes and alkynes, through controlled elimination reactions. Dehydrobromination, typically achieved by treatment with a strong base, is a common method for introducing double and triple bonds.

For example, the elimination of one equivalent of hydrogen bromide could lead to the formation of a trifluoromethyl-substituted allyl bromide. The regioselectivity of this elimination would be influenced by the reaction conditions and the base used. Further elimination of the second bromine atom could potentially lead to the formation of a trifluoromethyl-substituted allene (B1206475) or alkyne, depending on the reaction pathway. The synthesis of internal alkynes from gem-dibromoalkenes has been reported through a tandem elimination-hydrodebromination-cross-coupling process, which could be a potential route for derivatization if an appropriate alkene intermediate can be formed from the starting dibromide.

Table 3: Potential Unsaturated Derivatives via Elimination Reactions

| Derivative Name | Potential Synthetic Approach | Key Reagents |

| 2-(Trifluoromethyl)allyl bromide | Dehydrobromination | Strong base (e.g., potassium tert-butoxide) |

| 2-(Trifluoromethyl)propyne | Double dehydrobromination or rearrangement of an allene intermediate | Strong base, potentially at elevated temperatures |

Development of Chiral Derivatives and Enantiomeric Separations

The structure of this compound is prochiral. The central carbon atom (C2) becomes a stereocenter upon the differential substitution of the two bromomethyl groups. This provides an opportunity for the development of chiral derivatives.

The synthesis of chiral derivatives could be approached in two main ways: asymmetric synthesis or the resolution of a racemic mixture. Asymmetric synthesis would involve the use of a chiral reagent or catalyst to selectively react with one of the two enantiotopic bromomethyl groups. For example, an enantioselective substitution reaction could lead to the formation of a chiral monobrominated intermediate, which could then be further derivatized.

Alternatively, a racemic mixture of a derivative could be synthesized and then separated into its constituent enantiomers. The resolution of racemic mixtures often involves the use of a chiral resolving agent to form diastereomers, which can be separated by techniques such as chromatography or crystallization. libretexts.orglibretexts.org Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by spectroscopic methods like NMR. wikipedia.orgnih.gov While specific methods for the resolution of derivatives of this compound have not been reported, general strategies for the synthesis and separation of chiral trifluoromethylated compounds are known and could be adapted. chim.itnih.govnih.gov

Table 4: Approaches to Chiral Derivatives

| Approach | Description | Example Technique |

| Asymmetric Synthesis | Use of chiral reagents or catalysts to induce stereoselectivity in a reaction. | Enantioselective nucleophilic substitution. |

| Resolution of Racemic Mixtures | Separation of a 50:50 mixture of enantiomers. | Formation of diastereomeric salts with a chiral resolving agent followed by separation. libretexts.orglibretexts.org |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase. | High-performance liquid chromatography (HPLC) with a chiral column. |

Emerging Trends and Future Research Directions for 3 Bromo 2 Bromomethyl 1,1,1 Trifluoropropane

Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane, future research in sustainable synthesis could focus on several key areas. These include the use of less hazardous reagents and solvents, the development of catalytic processes to minimize waste, and the exploration of renewable starting materials. Atom-economical reactions, which maximize the incorporation of all starting materials into the final product, would be a significant advancement over traditional methods that may generate substantial waste.

Development of Novel Catalytic Systems for Selective Conversions

Catalysis is a cornerstone of efficient and selective chemical transformations. The two bromine atoms in this compound offer distinct sites for chemical modification. The development of novel catalytic systems could enable the selective functionalization of one or both of these positions. This would allow for the controlled introduction of new functional groups, paving the way for the synthesis of a diverse range of derivatives with tailored properties. Research in this area might explore transition-metal catalysis, organocatalysis, or biocatalysis to achieve high levels of selectivity and efficiency.

Exploration of New Reaction Methodologies and Unprecedented Transformations

The unique electronic properties conferred by the trifluoromethyl group, combined with the presence of two bromomethyl groups, make this compound an intriguing substrate for exploring new reaction methodologies. Future research could investigate its reactivity in unprecedented transformations, potentially leading to the discovery of novel chemical reactions. This could involve exploring its use in cycloaddition reactions, cross-coupling reactions, or as a precursor for the generation of reactive intermediates. Such studies would not only expand the chemical toolbox available to synthetic chemists but could also lead to the synthesis of novel molecular architectures.

Potential for Functional Material Development and Interdisciplinary Applications

Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. These properties make them valuable components in the development of functional materials. While specific applications for this compound have not been reported, its structure suggests potential as a building block for various materials. For instance, it could be used to synthesize fluorinated polymers with specialized properties, liquid crystals, or as a component in advanced electrolytes for batteries. Interdisciplinary collaborations between chemists, materials scientists, and engineers will be crucial to unlocking the potential of this and similar compounds in creating next-generation materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.